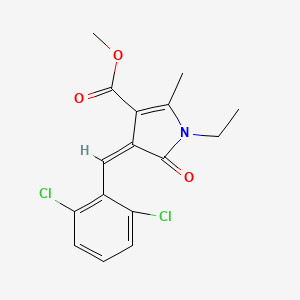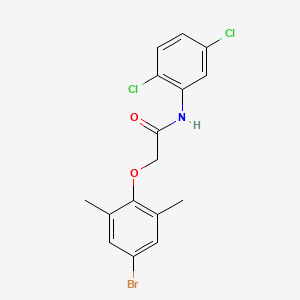![molecular formula C18H20N2O3 B5018762 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B5018762.png)
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea
説明
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea is an organic compound that features a benzodioxole ring and an ethylphenyl group connected through a urea linkage
作用機序
Target of Action
Similar compounds have been found to target enzymes like nitric oxide synthase . This enzyme plays a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
It can be inferred that the compound might interact with its target enzyme, potentially altering its function and leading to changes in the cellular processes .
Biochemical Pathways
Given its potential target, it might influence pathways involving nitric oxide, which plays a role in various cellular functions, including cell signaling and immune response .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential target, it might influence cellular functions such as cell signaling and immune response .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanamine with 4-ethylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the ethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)urea
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)urea
- 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea
Uniqueness
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
特性
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-13-4-7-15(8-5-13)20-18(21)19-12(2)14-6-9-16-17(10-14)23-11-22-16/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOQYPMORPBHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323322 | |
| Record name | 1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897340-15-7 | |
| Record name | 1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B5018684.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B5018691.png)
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5018701.png)
![(5E)-3-(hydroxymethyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5018703.png)
![3-(3-{1-[3-(4-morpholinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5018710.png)
![Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate](/img/structure/B5018716.png)

![1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea](/img/structure/B5018721.png)
![2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5018722.png)

![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![4-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5018754.png)
![3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)
